Chromogenic Substrate Pefachrome FXa
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Overview
Description
Chromogenic Substrate Pefachrome FXa is a highly sensitive chromogenic peptide substrate specifically designed for the detection and measurement of the activity of the serine protease, factor Xa. Factor Xa plays a crucial role in the blood coagulation cascade, making this substrate valuable for research, in-process, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromogenic Substrate Pefachrome FXa involves the assembly of a peptide chain composed of specific amino acids, followed by the attachment of a chromogenic group. The general formula for this substrate is CH3OCO-D-CHA-Gly-Arg-pNA·AcOH . The synthetic route typically includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Chromogenic Group Attachment: The chromogenic group, p-nitroaniline (pNA), is attached to the peptide chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in bulk.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Quality Control: Rigorous quality control measures are implemented to verify the activity and stability of the substrate
Chemical Reactions Analysis
Types of Reactions: Chromogenic Substrate Pefachrome FXa primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage of the peptide bond by factor Xa, resulting in the release of the chromogenic group, p-nitroaniline (pNA), which produces a color change detectable at 405 nm .
Common Reagents and Conditions:
Reagents: Factor Xa, buffer solutions (e.g., 50 mM Tris-HCl, pH 8.4), calcium chloride (25 mM CaCl2).
Conditions: The reaction is typically carried out at 37°C to mimic physiological conditions.
Major Products: The major product formed from the enzymatic cleavage of this compound is the peptide fragment CH3OCO-D-CHA-Gly-Arg-OH and the chromogenic group p-nitroaniline (pNA) .
Scientific Research Applications
Chromogenic Substrate Pefachrome FXa has a wide range of scientific research applications, including:
Chemistry: Used in the study of enzyme kinetics and the development of enzyme inhibitors.
Biology: Employed in the investigation of blood coagulation pathways and the role of factor Xa in various biological processes.
Medicine: Utilized in the development and quality control of anticoagulant drugs targeting factor Xa.
Industry: Applied in the quality control of pharmaceutical preparations containing factor Xa .
Mechanism of Action
The mechanism of action of Chromogenic Substrate Pefachrome FXa involves the specific cleavage of the peptide bond by factor Xa. Factor Xa recognizes and binds to the substrate, catalyzing the hydrolysis of the peptide bond between the glycine and arginine residues. This reaction releases the chromogenic group, p-nitroaniline (pNA), which produces a measurable color change .
Comparison with Similar Compounds
Chromogenic Substrate Pefachrome FXa is unique due to its high sensitivity and specificity for factor Xa. Similar compounds include:
Chromogenic Substrate for Factor VIIa: Used for the detection of factor VIIa activity.
Chromogenic Substrate for Factor IXa: Used for the detection of factor IXa activity
These substrates share similar principles but differ in their target enzymes and specific peptide sequences, making this compound particularly suited for factor Xa detection and measurement.
Properties
Molecular Formula |
C25H38N8O7 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1 |
InChI Key |
ZRXBRYKOGADHIN-VQTJNVASSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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